![molecular formula C5H2ClIN4 B2573640 6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1393547-40-4](/img/structure/B2573640.png)
6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. It is a five-membered ring system composed of two nitrogen atoms and three carbon atoms, with an additional chlorine and iodine substituent. This compound has been extensively studied due to its unique properties and its potential for use in a variety of applications.
Aplicaciones Científicas De Investigación
Anti-Hyperuricemia Agents
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is associated with gout and other health conditions. Some pyrazolo[3,4-d]pyrimidines, including 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, have been studied for their role in treating and preventing hyperuricemia in human patients . Further research is needed to explore their efficacy and mechanisms of action.
Anti-Tumor Properties
Certain pyrazolo[3,4-d]pyrimidines exhibit potential as anti-tumor agents. These compounds have been investigated for their cytotoxic activity against cancer cells. While specific studies on 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine are limited, its structural features suggest it could be explored further in cancer research .
Antibacterial Activity
In a representative set of pyrazolo[3,4-d]pyrimidines, including derivatives with different substituents, researchers evaluated their antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Although the exact antibacterial potential of 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine remains to be fully elucidated, it’s an area of interest .
Mecanismo De Acción
Target of Action
It’s structurally similar to pyrazolo[3,4-d]pyrimidines, which are known to inhibit the enzyme xanthine oxidase .
Mode of Action
Compounds with a similar structure, pyrazolo[3,4-d]pyrimidines, are known to bind to the enzyme xanthine oxidase and strongly inhibit its activity .
Biochemical Pathways
Given its structural similarity to pyrazolo[3,4-d]pyrimidines, it may affect pathways involving xanthine oxidase .
Result of Action
Similar compounds are known to inhibit the activity of xanthine oxidase .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Propiedades
IUPAC Name |
6-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-5-8-1-2-3(7)10-11-4(2)9-5/h1H,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSZIWUWJGUQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-bromobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2573557.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2573560.png)
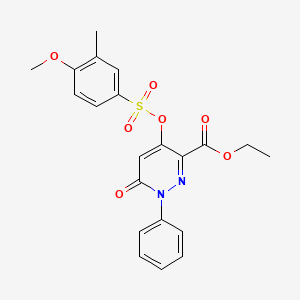
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2573562.png)
![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)
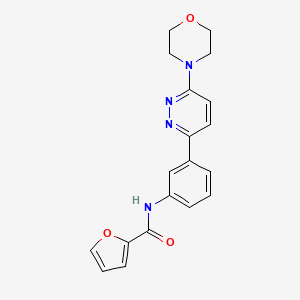
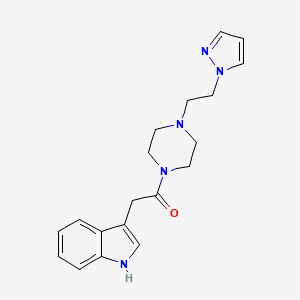
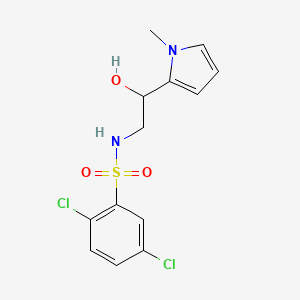
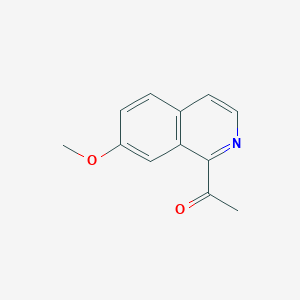
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2573572.png)
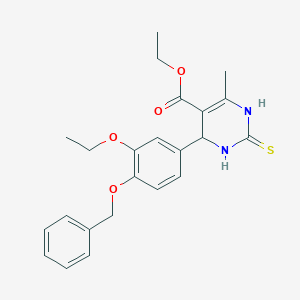

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573579.png)